molecular formula C4H8N2S B6359083 2-(Methylthio)-4,5-dihydro-1H-imidazole, 95% CAS No. 20112-79-2

2-(Methylthio)-4,5-dihydro-1H-imidazole, 95%

Cat. No. B6359083
CAS RN: 20112-79-2
M. Wt: 116.19 g/mol
InChI Key: MTIMDGQILFWMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio) compounds are often used as important raw materials and intermediates in organic synthesis, pharmaceuticals, and agrochemicals . They are typically degradation products of biocides used in various industries .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, 2-(Methylthio)aniline is used as an important raw material and intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques . For instance, the IR spectrum of a similar compound showed peaks corresponding to different functional groups .


Chemical Reactions Analysis

2-(Methylthio) compounds can participate in various chemical reactions. For instance, 1,1-bis(methylthio)-2-nitroethylene could be transformed into the corresponding nitrile oxide in superacidic medium .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as hardness, topography, and hydrophilicity are known to be important parameters .

Scientific Research Applications

Organic Synthesis

2-(Methylthio)-4,5-dihydro-1H-imidazole is used as an important raw material and intermediate in organic synthesis . It plays a crucial role in the formation of complex organic molecules that are used in various chemical reactions.

Pharmaceuticals

This compound is also used in the pharmaceutical industry . It can be used in the synthesis of various drugs and therapeutic agents. The specific applications in this field would depend on the drug being synthesized.

Agrochemicals

In the agrochemical industry, 2-(methylthio)-4,5-dihydro-1H-imidazole is used as a raw material and intermediate . It can be used in the production of pesticides, herbicides, and other agrochemical products.

Antibacterial Activity

Research has shown that this compound can be used to create uniform π-conjugated nanostructures with antibacterial activity . These structures exhibit antibacterial activity against E. coli, making them potentially useful in medical and health applications.

Surface Tailorability

The compound is used in the development of materials with tailored surfaces . By altering the methylthio groups, scientists can control the properties of the surface, which can be useful in various applications, from biomedicine to photocatalysis.

Tunable Morphology

2-(methylthio)-4,5-dihydro-1H-imidazole is used in the creation of materials with tunable morphology . This means that the shape and structure of the material can be controlled, which is important in many fields, including materials science and nanotechnology.

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and the necessary safety precautions. For instance, similar compounds are classified as flammable liquids and may cause harm if swallowed .

Future Directions

The use of 2-(Methylthio) compounds in biodevices at small scales has been explored recently . They have shown outstanding ability to prevent nonspecific protein adsorption, making them excellent materials for the construction of biocompatible surfaces and interfaces .

properties

IUPAC Name

2-methylsulfanyl-4,5-dihydro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIMDGQILFWMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942141
Record name 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-4,5-dihydro-1H-imidazole

CAS RN

20112-79-2, 5464-11-9
Record name 2-(Methylthio)-2-imidazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20112-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylthio-2-imidazoline hydroiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydro-2-(methylthio)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020112792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-2-(methylthio)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the primary application of 2-(methylthio)-2-imidazoline in organic synthesis?

A1: 2-(methylthio)-2-imidazoline serves as an efficient annelating reagent. [, , ] This means it can react with other molecules to form fused ring systems, specifically imidazo[1,2-a]pyrimidines and pyrimido[1,2-a]thieno[2,3-d]pyrimidines. [] This property makes it valuable for synthesizing novel heterocyclic compounds with potential biological activities.

Q2: Can you provide an example of 2-(methylthio)-2-imidazoline's use in constructing a specific class of compounds?

A2: Researchers successfully utilized 2-(methylthio)-2-imidazoline to synthesize a series of tricyclic, linearly fused N-aryl pyrimidones. [] This involved reacting the compound with 2-chloro-3-pyridine- and 2-chloro-3-pyrazinecarbonyl chlorides, followed by reactions with aromatic amines. The resulting compounds, including imidazo[1,2-a]pyrido[2,3-d]pyrimidin-5(10H)-ones and pyrimido[1,2-a]pyrazino[2,3-d]pyrimidin-6(6H)-ones, represent a novel class of heterocycles.

Q3: Beyond its role as an annelating agent, has 2-(methylthio)-2-imidazoline been explored for other synthetic applications?

A3: Yes, 2-(methylthio)-2-imidazoline derivatives, particularly 1-(2-fluorobenzoyl)-2-methylthio-2-imidazoline, were explored in double displacement reactions. [] These reactions with 1,1-dialkylhydrazines led to the formation of 2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-ones. This methodology proved valuable for constructing tricyclic heterocycles beyond the initial scope of the compound.

Q4: Has 2-(methylthio)-2-imidazoline been used in the synthesis of any biologically relevant molecules?

A4: Indeed, 2-(methylthio)-2-imidazoline plays a crucial role in the synthesis of specifically labeled creatinine. [] Reaction of its hydroiodide salt with ammonia-[15N] yields creatinine-[15NH2] with high specificity and yield. This labeled creatinine is a valuable tool for metabolic studies and potentially for diagnostic applications.

Q5: Are there any studies on the compatibility of 2-(methylthio)-2-imidazoline with different reaction conditions or materials?

A5: While specific material compatibility data is limited in the provided literature, research demonstrates the successful use of 2-(methylthio)-2-imidazoline in reactions involving hexamethylphosphorous triamide (HMPT). [] Further research is necessary to fully understand its compatibility with a broader range of solvents and reagents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.